6-Nitro-1H-benzoimidazole-2-carbaldehyde
Overview
Description
6-Nitro-1H-benzoimidazole-2-carbaldehyde is a chemical compound with the linear formula C8H5N3O3 . It has a molecular weight of 191.15 and is a brown-yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5N3O3/c12-4-8-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,9,10) . This indicates the presence of a benzimidazole core structure with nitro and aldehyde functional groups attached.Physical And Chemical Properties Analysis
This compound is a brown-yellow solid . It has a molecular weight of 191.15 and its linear formula is C8H5N3O3 .Scientific Research Applications
Tautomeric Crown-Containing Chemosensors for Metal Cations
Research by Dubonosov et al. (2008) explored the synthesis of crown-containing arylimines, including derivatives of 5-hydroxy-6-nitro-2,3-diphenylbenzo[b]furan-4-carbaldehydes, and their application as fluorescent chemosensors for Mg2+, Ca2+, and Ba2+ ions. These compounds exhibit changes in absorption and emission spectra upon complexation with metal ions, demonstrating their potential as diagnostic tools in chemical sensing and analysis Dubonosov et al., 2008.
Anticancer Properties
Horishny, Chaban, and Matiychuk (2021) studied the reaction of 1H-benzoimidazole-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids to create a library of compounds assessed for anticancer activity by the National Cancer Institute's Developmental Therapeutic Program. These compounds exhibited weak to medium anticancer activity against certain cancer cell lines, indicating the potential use of 6-Nitro-1H-benzoimidazole-2-carbaldehyde derivatives in cancer research Horishny et al., 2021.
Inhibition of Metal Dissolution
Kuznetsov and Podgornova (2006) examined the effects of 2-substituted 5(6)-nitrobenzoimidazoles on the dissolution of copper and zinc in phosphate electrolytes. Their study revealed that introducing a nitro group into benzoimidazole derivatives enhances their effectiveness in protecting copper from dissolution, suggesting applications in metal preservation and corrosion inhibition Kuznetsov & Podgornova, 2006.
Synthesis of Novel Anticancer Agents
Chazin et al. (2015) focused on synthesizing novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases from nitro derivatives, including preliminary in vitro cytotoxicity evaluations against cancer cell lines. This research underscores the potential of this compound derivatives as scaffolds for developing new anticancer agents Chazin et al., 2015.
Synthesis of pH-sensitive Spin Probes
Kirilyuk et al. (2003) described the synthesis of new pH-sensitive spin probes starting from derivatives including 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides, showcasing the versatility of nitro-substituted imidazole derivatives in developing tools for biological and chemical analysis Kirilyuk et al., 2003.
properties
IUPAC Name |
6-nitro-1H-benzimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-8-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXDCWWSZPVUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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